Maltitol is a disaccharide alcohol produced by the hydrogenation of maltose, a sugar derived from starch. [] It belongs to the class of sugar alcohols, also known as polyols, which are carbohydrates with a similar structure to sugar but with a hydroxyl group replacing the aldehyde or ketone group. [] Maltitol is approximately 90% as sweet as sucrose (table sugar) and possesses numerous desirable properties that make it a valuable ingredient in the food and pharmaceutical industries. [] Its primary use in scientific research stems from its properties as a low-calorie sweetener and bulking agent in food products. [] Maltitol has shown potential in various research areas due to its low digestibility and unique effects on intestinal function. [, , , ]
The primary method for synthesizing maltitol involves the catalytic hydrogenation of maltose syrup. [] This process involves reacting maltose with hydrogen gas under high pressure and temperature in the presence of a catalyst, typically nickel. [] The resulting product is a syrup containing maltitol, with the concentration dependent on the extent of hydrogenation. []
Alternative synthesis methods utilizing enzymatic approaches have also been explored. [, ] Immobilized lipase, such as Novozym 435, has been used to catalyze the condensation of maltitol with fatty acids, such as caprylic, lauric, and stearic acids, to produce corresponding maltitol fatty acid esters. [] These esters find applications in various fields due to their distinct properties. [, ]
Maltitol is a disaccharide alcohol, meaning it consists of two sugar molecules linked together. [] Specifically, it comprises one glucose molecule and one sorbitol molecule linked by an α-1,4-glycosidic bond. [] The glucose unit retains its original pyranose ring structure, while the sorbitol unit is formed through the reduction of the glucose's aldehyde group to a hydroxyl group. [] This unique structure contributes to maltitol's resistance to digestion by human enzymes and its relatively slow metabolism. []
Maltitol's mechanism of action primarily revolves around its low digestibility and its interactions with intestinal physiology. Unlike sucrose, which is rapidly hydrolyzed and absorbed in the small intestine, maltitol is only partially hydrolyzed, with a large portion reaching the large intestine. [, , ]
In the large intestine, maltitol undergoes fermentation by colonic bacteria, producing short-chain fatty acids, primarily butyrate. [] This increase in butyrate concentration is believed to contribute to several beneficial effects observed with maltitol consumption, such as promoting gut health and potentially protecting against certain types of cancer. []
Furthermore, maltitol has been shown to enhance the passive diffusion of calcium in the ileum, leading to increased calcium absorption and retention. [, ] This effect is believed to contribute to its potential in improving bone health. [, ]
The minimal dose of maltitol that induces osmotic diarrhea varies between individuals, but generally, consuming large quantities exceeding the individual's tolerance can lead to digestive problems. [] The addition of dietary fiber, both soluble and insoluble, has been shown to suppress osmotic diarrhea caused by maltitol ingestion. []
Maltitol shares many physicochemical properties with other sugar alcohols, but it also possesses distinct characteristics. It is a white, crystalline powder with a sweet taste, approximately 90% as sweet as sucrose. [] Maltitol is highly soluble in water, making it suitable for various food applications. [] It is non-cariogenic, meaning it does not contribute to tooth decay, a significant advantage over sucrose. []
Studies have also investigated the surface properties of maltitol and its derivatives. [] Maltitol fatty acid esters, synthesized through enzymatic reactions, exhibit surface tensions ranging from 35.13 to 26.45 mN/m and critical micelle concentrations (CMCs) between 10^-4 and 10^-6 mol/L. [] These surface properties are influenced by temperature, with surface tension and CMC decreasing slightly as temperature increases. []
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